molecular formula C8H9F2N B13121472 2-(Difluoromethyl)-3,5-dimethylpyridine

2-(Difluoromethyl)-3,5-dimethylpyridine

Cat. No.: B13121472
M. Wt: 157.16 g/mol
InChI Key: JTEAHQPDWMWCCP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3,5-dimethylpyridine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3,5-dimethylpyridine typically involves the introduction of a difluoromethyl group to a pyridine ring. One common method is the difluoromethylation of 3,5-dimethylpyridine using difluoromethylating reagents. This process often requires the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3,5-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(Difluoromethyl)-3,5-dimethylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3,5-dimethylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in the modulation of biological processes and the exertion of specific effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-3,5-dimethylpyridine
  • 2-(Chloromethyl)-3,5-dimethylpyridine
  • 2-(Bromomethyl)-3,5-dimethylpyridine

Comparison: 2-(Difluoromethyl)-3,5-dimethylpyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl derivative may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

2-(difluoromethyl)-3,5-dimethylpyridine

InChI

InChI=1S/C8H9F2N/c1-5-3-6(2)7(8(9)10)11-4-5/h3-4,8H,1-2H3

InChI Key

JTEAHQPDWMWCCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(F)F)C

Origin of Product

United States

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